3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]
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Overview
Description
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] typically involves the reaction of isoquinoline derivatives with cyclopentanone and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type aminomethylation, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane]
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Uniqueness
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and stability.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] |
InChI |
InChI=1S/C15H19NO2/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13/h7-8,16H,1-6,9-10H2 |
InChI Key |
JLFRUCXKFPXUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4 |
Origin of Product |
United States |
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